molecular formula C12H11NO2 B8589449 8-Quinolinemethanol,acetate(ester)

8-Quinolinemethanol,acetate(ester)

Cat. No. B8589449
M. Wt: 201.22 g/mol
InChI Key: OQLCULWIDQHOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04963566

Procedure details

8-Bromomethylquinoline (1.11 g) and sodium acetate (0.82 g) were suspended and dissolved in dimethyl formamide, and heated for 2 hours at 80° to 90° C. After completion of the reaction, dimethyl formamide was distilled off, and the residue was extracted with a mixed solvent of ethyl acetate-toluene (3:1). The solvent was distilled off to give 8-acetoxymethylquinoline (0.86 g).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[CH:10][CH:9]=[CH:8]2.[C:13]([O-:16])(=[O:15])[CH3:14].[Na+]>CN(C)C=O>[C:13]([O:16][CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[CH:10][CH:9]=[CH:8]2)(=[O:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
BrCC=1C=CC=C2C=CC=NC12
Step Two
Name
Quantity
0.82 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 hours at 80° to 90° C
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with a mixed solvent of ethyl acetate-toluene (3:1)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.